molecular formula C20H23NO7 B563118 N-Depropyl Propafenone-d5 Oxalate Salt CAS No. 1215598-59-6

N-Depropyl Propafenone-d5 Oxalate Salt

Cat. No.: B563118
CAS No.: 1215598-59-6
M. Wt: 394.435
InChI Key: UMGRCTLZIBOZHC-VWJSXAESSA-N
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Description

N-Depropyl Propafenone-d5 Oxalate Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Propafenone, a medication used to treat certain types of serious irregular heartbeat. The compound is labeled with deuterium, which makes it useful in various analytical and research applications.

Preparation Methods

The synthesis of N-Depropyl Propafenone-d5 Oxalate Salt involves several steps, starting with the deprotection of Propafenone to remove the propyl group. This is followed by the introduction of deuterium atoms. The final step involves the formation of the oxalate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Chemical Reactions Analysis

N-Depropyl Propafenone-d5 Oxalate Salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

N-Depropyl Propafenone-d5 Oxalate Salt is used in a variety of scientific research applications, including:

    Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: It is used in metabolic studies to trace the pathways of Propafenone in biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Propafenone.

    Industry: It is used in the development of new drugs and in quality control processes.

Mechanism of Action

The mechanism of action of N-Depropyl Propafenone-d5 Oxalate Salt involves its interaction with various molecular targets and pathways. As a derivative of Propafenone, it is likely to interact with sodium channels in the heart, leading to its antiarrhythmic effects. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions.

Comparison with Similar Compounds

N-Depropyl Propafenone-d5 Oxalate Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Similar compounds include:

    N-Depropyl Propafenone Oxalate Salt: The non-deuterated version of the compound.

    Propafenone: The parent compound used in the treatment of arrhythmias.

    Other deuterated analogs: Compounds labeled with deuterium for use in research applications.

This compound’s unique properties make it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

1-[2-(3-amino-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6)/i12D2,13D2,15D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGRCTLZIBOZHC-VWJSXAESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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